BenchChemオンラインストアへようこそ!

3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester

Lipophilicity ADME Drug Design

3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester (CAS 865138-41-6) is a synthetic, ortho‑fluorinated phenylpropanoate derivative that features a primary aniline, a tert‑butyl ester, and a phenyl ring substituted with fluorine at the 2‑position. It is utilized primarily as a protected intermediate in the synthesis of GPR40 (free fatty acid receptor agonists and other bioactive molecules where the combination of an aryl amine handle and a readily cleavable tert‑butyl ester enables modular construction of complex pharmacophores.

Molecular Formula C13H18FNO2
Molecular Weight 239.29 g/mol
CAS No. 865138-41-6
Cat. No. B3159872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester
CAS865138-41-6
Molecular FormulaC13H18FNO2
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC1=C(C=C(C=C1)N)F
InChIInChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(15)8-11(9)14/h4,6,8H,5,7,15H2,1-3H3
InChIKeyXMLAPVZZWVHGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester (CAS 865138-41-6): A Fluorinated Phenylpropanoic Acid Building Block for Medicinal Chemistry


3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester (CAS 865138-41-6) is a synthetic, ortho‑fluorinated phenylpropanoate derivative that features a primary aniline, a tert‑butyl ester, and a phenyl ring substituted with fluorine at the 2‑position. It is utilized primarily as a protected intermediate in the synthesis of GPR40 (free fatty acid receptor 1) agonists [1] and other bioactive molecules where the combination of an aryl amine handle and a readily cleavable tert‑butyl ester enables modular construction of complex pharmacophores .

Why Non-Fluorinated or Deprotected Analogs Cannot Simply Replace 3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester


The ortho‑fluorine substituent and the tert‑butyl ester are not inert structural features; they critically modulate lipophilicity, metabolic stability, and synthetic compatibility. Removal of the fluorine atom yields a less lipophilic analog with measurably different membrane permeation and, in the context of GPR40 agonism, significantly weaker target engagement [1]. Replacement of the tert‑butyl ester with a methyl or ethyl ester alters the protective‑group strategy, requiring harsher cleavage conditions that can degrade sensitive functional groups in multi‑step syntheses. These differences render simple in‑class substitution inadvisable for applications where either pharmacokinetic profile or orthogonal deprotection is required [2].

Quantitative Differentiation Evidence for 3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester Versus Closest Analogs


Elevated Lipophilicity (LogP) Relative to the Non-Fluorinated Phenylpropanoic Acid Analog

The fluorinated acid form of the target compound (3-(4-amino-2-fluorophenyl)propanoic acid, CAS 1373223-15-4) exhibits a calculated LogP of 2.01 , whereas the non-fluorinated counterpart 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1) has a LogP of 1.87 . The difference of ΔLogP = +0.14 indicates that the ortho‑fluoro substitution increases lipophilicity, which is expected to enhance passive membrane permeability.

Lipophilicity ADME Drug Design

Superior GPR40 Binding Affinity and Functional Agonist Activity of Fluorinated vs. Non-Fluorinated Phenylpropanoic Acid Derivatives

In a direct head-to-head comparison within the same study, the 2-fluorophenylpropanoic acid derivative (compound 26) displayed a human GPR40 Ki of 12 nM and an EC50 of 4.5 nM, while the corresponding non-fluorinated analog (compound 25) showed a Ki of 23 nM and an EC50 of 13 nM [1]. The fluorine substitution improved binding affinity by approximately 1.9-fold and functional agonist potency by approximately 2.9-fold.

GPR40 Agonist Type 2 Diabetes GPCR

Improved Oral Absorption Profile of Fluorinated Phenylpropanoic Acid Derivatives

The same study reports that “the oral absorption of the fluoro compound 26 turned out to be better than that of the nonfluoro compound 25” [1]. Although quantitative PK parameters are not fully detailed for these specific compounds in the published excerpt, the qualitative observation is consistent with the general pharmacokinetic benefit conferred by fluorine substitution in phenylpropanoic acid scaffolds.

Pharmacokinetics Oral Bioavailability Fluorine Effect

Metabolic Stability Improvement Potential Through Ortho‑Fluorine Substitution

A comprehensive analysis of a large compound dataset demonstrated that strategic replacement of hydrogen with fluorine atoms significantly modulates metabolic stability, reducing oxidative metabolism by cytochrome P450 enzymes [1]. Although direct metabolic stability data for the target compound itself are not publicly available, the ortho‑fluorine substitution pattern present in 3-(4-amino-2-fluoro-phenyl)-propionic acid tert‑butyl ester is a well‑validated bioisosteric strategy for blocking metabolic soft spots on the phenyl ring.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Optimal Application Scenarios for 3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester Based on Evidenced Differentiation


GPR40 Agonist Lead Optimization for Type 2 Diabetes

The compound serves as a direct precursor to the fluorinated phenylpropanoic acid warhead found in potent GPR40 agonists. The quantitative advantage in binding affinity (Ki: 12 nM vs. 23 nM) and functional activity (EC50: 4.5 nM vs. 13 nM) over the non‑fluorinated analog [1] makes it the rational synthetic intermediate for programs targeting this receptor.

Pharmacokinetic Property Enhancement in Early‑Stage Drug Discovery

The increased lipophilicity (ΔLogP = +0.14) provided by the ortho‑fluorine substitution [1] and the class‑level metabolic stability benefit [2] make this building block suitable for lead series requiring improved membrane permeability and reduced oxidative metabolism.

Orthogonal Protection Strategy in Multi‑Step Total Synthesis

The tert‑butyl ester allows selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting acid‑sensitive functionalities elsewhere in the molecule, an advantage over methyl or ethyl esters that require strongly acidic or basic hydrolysis [1]. This is critical in synthesizing complex, polyfunctional drug candidates.

PROTAC Linker and Bifunctional Degrader Constructs

The combination of a primary aniline and a protected carboxylic acid enables sequential orthogonal conjugation—first via amide bond formation at the aniline, followed by deprotection and conjugation at the propionic acid moiety. This dual‑handle architecture is well‑suited for assembling heterobifunctional PROTAC molecules [1].

Quote Request

Request a Quote for 3-(4-Amino-2-fluoro-phenyl)-propionic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.